

Ampelopsin G: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also widely known as Dihydromyricetin (DHM), is a naturally occurring flavanonol found in high concentrations in plants of the Ampelopsis genus, notably Ampelopsis grossedentata (vine tea), as well as in the Japanese raisin tree (Hovenia dulcis).[1] With a rich history in traditional Chinese, Korean, and Japanese medicine for treating a variety of ailments, **Ampelopsin G** has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for assessing its activity, and a focus on its modulation of key cellular signaling pathways.

Physicochemical Properties of Ampelopsin G

Ampelopsin G is a white to off-white crystalline powder.[2] Its chemical structure features a flavanonol backbone with multiple hydroxyl groups, contributing to its potent antioxidant properties. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ampelopsin G



Property	Value	Reference(s)	
Synonyms	Dihydromyricetin (DHM), Ampeloptin	[1]	
CAS Number	27200-12-0	[2]	
Molecular Formula	C15H12O8	[1]	
Molecular Weight	320.25 g/mol	[1]	
Melting Point	239-241 °C	[2]	
Appearance	White to off-white crystalline powder	[2]	
Solubility	Poorly soluble in water (~0.2 mg/mL at 25°C); Soluble in hot water, ethanol, and DMSO (≥5 mg/mL)	[3]	
Purity	Typically ≥98% (HPLC)	[2]	
UV-Vis Absorption (λmax)	207-208 nm, 289-291 nm [3][4]		

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **Ampelopsin G** is heavily reliant on NMR spectroscopy.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of **Ampelopsin G** typically shows characteristic signals for the flavonoid structure. Key chemical shifts (δ) are observed at approximately 11.90 ppm (s, 1H, 5-OH), 10.82 ppm (s, 1H, 7-OH), 8.91 ppm (s, 2H, 3',5'-OH), 8.22 ppm (s, 1H, 4'-OH), 6.39 ppm (s, 2H, H-2', H-6'), 5.90 ppm (d, J=2.1 Hz, 1H, H-8), 5.86 ppm (d, J=2.1 Hz, 1H, H-6), 5.76 ppm (d, J=6.2 Hz, 1H, 3-OH), 4.90 ppm (d, J=10.9 Hz, 1H, H-2), and 4.41 ppm (dd, J=10.9, 6.2 Hz, 1H, H-3).

¹³C NMR Spectral Data: The carbon NMR spectrum provides direct information about the carbon skeleton. The assignments for **Ampelopsin G** are detailed in Table 2.[1]



Table 2: 13C NMR Spectral Data of Ampelopsin G

Carbon Position	Chemical Shift (δ, ppm) in d ₆ -DMSO	Chemical Shift (δ, ppm) in d₄- Methanol	Chemical Shift (δ, ppm) in d₅-Pyridine
2	83.1	85.8	85.1
3	71.7	73.8	73.0
4	197.5	198.8	198.0
5	163.5	165.2	164.5
6	95.8	97.5	97.0
7	167.0	168.9	168.1
8	94.9	96.6	96.2
9	162.5	164.3	163.4
10	100.9	102.3	101.5
1'	129.5	131.2	130.4
2'	106.9	108.6	108.0
3'	145.4	147.1	146.4
4'	133.2	134.8	134.0
5'	145.4	147.1	146.4
6'	106.9	108.6	108.0

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Ampelopsin G** displays characteristic absorption bands corresponding to its functional groups. A strong, broad absorption peak is typically observed around 3288 cm⁻¹, which is assigned to the stretching vibrations of the multiple hydroxyl (-OH) groups on the benzene rings.[5] Peaks at approximately 1641 cm⁻¹ and 1339 cm⁻¹ are attributed to the C=O stretching and C-OH bending vibrations, respectively.[5] An enhancement in the peak



intensity around 1170 cm⁻¹ corresponds to the C-O stretching vibrations of the phenolic hydroxyl groups.[2]

UV-Visible (UV-Vis) Spectroscopy

In methanol or ethanol, the UV-Vis spectrum of **Ampelopsin G** exhibits two main absorption maxima.[3][4] The first peak, appearing around 207-208 nm, and the second, more characteristic peak for flavonoids, at approximately 289-291 nm.[3][4] This absorption profile is a hallmark of the flavanonol structure, corresponding to the benzoyl and cinnamoyl systems within the molecule.

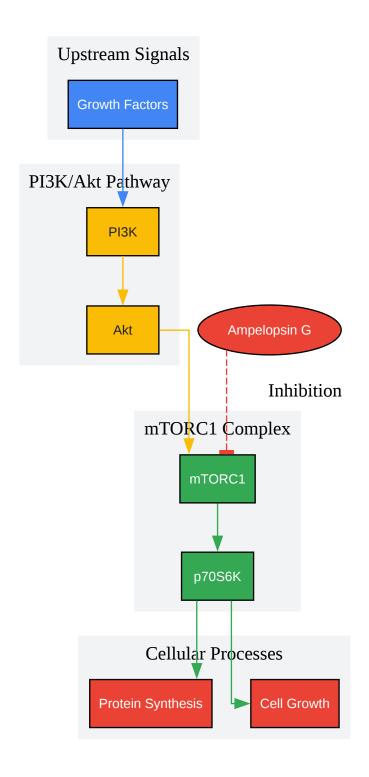
Key Biological Activities and Signaling Pathways

Ampelopsin G modulates several critical signaling pathways implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism.[6] **Ampelopsin G** has been shown to suppress the AKT-mTOR pathway, leading to reduced phosphorylation of downstream targets like p70S6K.[7] This inhibitory effect on mTOR signaling contributes to its anti-cancer and anti-aging properties.





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Ampelopsin G's inhibition of the mTOR signaling pathway.

SIRT1/NLRP3 Inflammasome Pathway

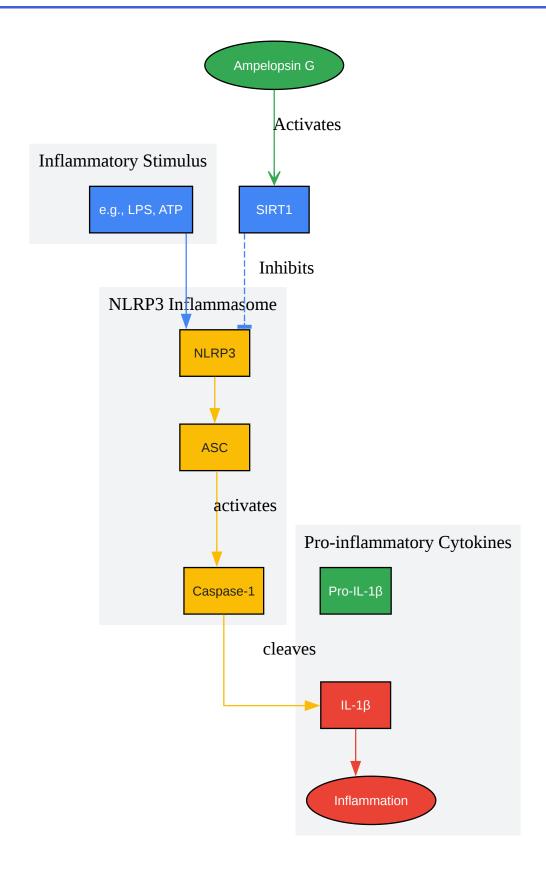


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Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism. The NLRP3 inflammasome is a multi-protein complex involved in the innate immune response that, when activated, triggers the release of pro-inflammatory cytokines. Research indicates that **Ampelopsin G** can activate SIRT1, which in turn inhibits the activation of the NLRP3 inflammasome.[8] This mechanism underlies its potent anti-inflammatory effects.





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Ampelopsin G's regulation of the SIRT1/NLRP3 inflammasome pathway.



Experimental Protocols Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
- Sample Preparation: Dissolve **Ampelopsin G** in methanol to prepare a stock solution, from which a series of dilutions are made (e.g., 10, 25, 50, 100 μ M).
- Assay Procedure:
 - \circ In a 96-well plate, add 50 μL of the various concentrations of **Ampelopsin G** solutions to respective wells.
 - Add 50 μL of methanol to a control well.
 - \circ Initiate the reaction by adding 50 μL of the 0.1 mM DPPH solution to all wells.
 - Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with Ampelopsin G.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

Preparation of ABTS Radical Cation (ABTS•+) Solution:



- Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS+ radical.
- Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Sample Preparation: Prepare various concentrations of **Ampelopsin G** in a suitable solvent.
- Assay Procedure:
 - \circ To 3.995 mL of the diluted ABTS•+ solution, add 5 μ L of the **Ampelopsin G** extract.
 - Mix thoroughly and allow the reaction to proceed for 30 minutes in the dark.
- Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS*+ scavenging activity is calculated using the formula:
 Scavenging Effect = [(A_control A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS*+ solution without the sample, and A_sample is the absorbance of the ABTS*+ solution with Ampelopsin G.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on pancreatic lipase, a key enzyme in dietary fat digestion.

Methodology:

- Reagent Preparation:
 - Enzyme Solution: Prepare a solution of porcine pancreatic lipase (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0).
 - Substrate Solution: Prepare a solution of p-nitrophenyl butyrate (PNPB) in a buffer.



- Inhibitor Solution: Dissolve **Ampelopsin G** in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.
- · Assay Procedure:
 - Pre-incubate the pancreatic lipase solution with various concentrations of Ampelopsin G
 (or a positive control like Orlistat) for a specified time (e.g., 1 hour) at a controlled
 temperature (e.g., 30°C).
 - Initiate the enzymatic reaction by adding the PNPB substrate solution.
 - Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time,
 which corresponds to the formation of p-nitrophenol.
- Calculation: The percentage of lipase inhibition is calculated as: % Inhibition = [(A_control A_inhibitor) / A_control] * 100 Where A_control is the absorbance change in the absence of the inhibitor, and A_inhibitor is the absorbance change in the presence of Ampelopsin G.
 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined from a dose-response curve.

Conclusion

Ampelopsin G (Dihydromyricetin) is a flavonoid with a well-characterized physicochemical profile and a broad spectrum of biological activities. Its ability to modulate key signaling pathways such as mTOR and SIRT1/NLRP3 inflammasome makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols detailed herein provide a foundation for the standardized evaluation of its antioxidant and enzyme inhibitory properties. As research continues to unravel its therapeutic potential, **Ampelopsin G** stands out as a promising natural compound for the development of novel health-promoting agents.

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- To cite this document: BenchChem. [Ampelopsin G: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15592986#physical-and-chemical-properties-of-ampelopsin-g]

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